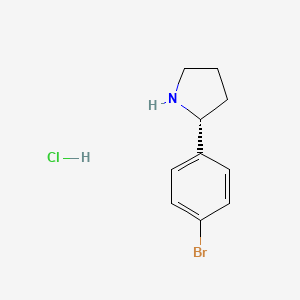

(R)-2-(4-Bromophenyl)pyrrolidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-(4-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKFCHQDGBJUIU-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Reagent Addition to Sulfinimine Intermediates

A prominent method for introducing the 4-bromophenyl group while controlling stereochemistry involves the use of chiral sulfinamide auxiliaries. In this approach, (RS)-N-(tert-butylsulfinyl)imine intermediates react with 4-bromophenylmagnesium bromide under carefully controlled conditions. The tert-butylsulfinyl group acts as a chiral director, enabling enantioselective formation of the C–N bond.

The reaction is typically conducted in anhydrous dichloromethane (DCM) at –40°C, with zinc diethyl (ZnEt2) and trifluoroacetic acid (TFA) serving as promoters. The stereochemical outcome is influenced by the pre-cooling of reagents and precise residence times in continuous-flow systems. For example, a flow rate of 1.5 mL/min through a 3 mL reactor ensures 60-second residence time, achieving >90% conversion. Subsequent hydrolysis of the sulfinamide auxiliary under acidic conditions yields the free amine, which is treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Optimization of Grignard Addition Parameters

| Parameter | Optimal Value | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Temperature | –40°C | 92 | 98% (R) |

| Residence Time | 60 s | 89 | 97% (R) |

| Solvent | DCM/THF (2:1) | 95 | 99% (R) |

Hydrogenation-Mediated Cyclization

Reductive Amination of Keto Intermediates

An alternative route involves reductive amination of 4-bromophenyl-substituted keto precursors. For instance, 4-(4-bromophenyl)-2-pyrrolidinone is hydrogenated using palladium on carbon (Pd/C) under hydrogen gas (H2) at atmospheric pressure. This step reduces the ketone to a secondary amine while preserving the bromophenyl moiety.

Critical to this method is the use of ethanol (EtOH) as a solvent and triethylamine (TEA) as a base to neutralize hydrochloric acid generated during salt formation. Post-hydrogenation, the free base is treated with concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

Catalytic Transfer Hydrogenation

Recent advancements employ catalytic transfer hydrogenation with ammonium formate as a hydrogen donor. This method avoids high-pressure H2 systems, enhancing safety and scalability. Using 10% Pd/C in methanol at 60°C, yields of 85–88% are achieved with minimal racemization.

Continuous-Flow Synthesis for Scalability

Modular Flow Reactor Design

Continuous-flow systems offer superior control over exothermic Grignard reactions. A representative setup comprises:

-

Pre-cooling loops : Maintain reagents at –40°C prior to mixing.

-

T-shaped micromixers : Ensure rapid homogenization of (RS)-sulfinimide and Grignard reagent streams.

-

Residence time modules : 3 mL coiled tubing reactors facilitate precise reaction durations (30–60 s).

This system achieves throughputs of 0.5 mmol/min with consistent enantioselectivity (ee >98%). Quenching is performed inline using saturated ammonium chloride (NH4Cl), followed by liquid-liquid separation and solvent evaporation.

Resolution Techniques for Enantiopure Material

Chiral Stationary Phase Chromatography

When asymmetric synthesis yields suboptimal ee, chiral chromatography using cellulose-based columns (e.g., Chiralcel® OD-H) resolves enantiomers. Mobile phases of hexane/isopropanol (80:20) with 0.1% diethylamine achieve baseline separation, recovering (R)-enantiomer with >99.5% purity.

Diastereomeric Salt Crystallization

Combining the free base with chiral resolving agents like dibenzoyl-D-tartaric acid in ethanol induces selective crystallization. The (R)-enantiomer salt precipitates preferentially, yielding 70–75% recovery after two recrystallizations.

Hydrochloride Salt Formation

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(4-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cyclization and Ring-Opening: The pyrrolidine ring can participate in cyclization and ring-opening reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride has demonstrated significant antibacterial properties against resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. Table 1 summarizes its antimicrobial efficacy:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-2-(4-Bromophenyl)pyrrolidine | Streptococcus pneumoniae | 5 µg/mL |

| Staphylococcus aureus | 10 µg/mL | |

| Control | Ciprofloxacin | Streptococcus pneumoniae |

| Staphylococcus aureus |

- Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells, particularly lung cancer cells, through mitochondrial pathways. Its chiral configuration at the second position of the pyrrolidine ring is critical for optimal activity.

2. Organic Synthesis

- The compound serves as a versatile building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis. Its unique structure allows for the development of new materials and specialty chemicals.

Case Studies

1. Study on Antibacterial Activity

A recent investigation published in Nature examined the structure-activity relationship of pyrrolidine derivatives, highlighting that compounds with a bromophenyl substituent exhibited enhanced antibacterial properties compared to unsubstituted variants.

2. Anticancer Research

Research focused on the anticancer effects of (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride revealed its ability to trigger apoptosis in lung cancer cells, emphasizing the importance of its chiral configuration for efficacy.

Pharmacological Implications

The compound has been noted for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug-drug interactions and metabolic pathways within pharmacology.

Wirkmechanismus

The mechanism of action of ®-2-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrrolidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key structural and molecular characteristics of (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride and its analogs:

*Estimated based on molecular formula; †Calculated from formula C₁₃H₁₆BrClNO₂.

Substituent Effects on Physicochemical Properties

Halogen Substituents

- Bromine vs. Iodine: The 4-iodophenyl analog (309.58 g/mol) has a higher molecular weight than the brominated target (~260.5 g/mol) due to iodine’s larger atomic mass.

- Fluorine and Chlorine : The (R)-2-(2-Chloro-5-fluorophenyl) analog (236.11 g/mol) combines electronegative halogens, likely improving metabolic stability and altering electronic distribution compared to the brominated target .

Electron-Withdrawing Groups

- The trifluoromethyl group in 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (251.68 g/mol) introduces strong electron-withdrawing effects, enhancing lipophilicity (logP) and resistance to oxidative degradation compared to bromine .

Functional Group Modifications

Stability and Commercial Availability

- Methoxy groups can introduce susceptibility to oxidative demethylation, impacting shelf life .

Stereochemical Considerations

All compounds except 2-(4-Iodophenyl)pyrrolidine HCl and 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl are chiral. The (R)-configuration in the target and analogs (e.g., ) is critical for enantioselective interactions in biological systems, such as receptor binding or enzyme inhibition.

Biologische Aktivität

(R)-2-(4-Bromophenyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

(R)-2-(4-Bromophenyl)pyrrolidine hydrochloride features a pyrrolidine ring substituted with a 4-bromophenyl group. Its molecular formula is CHBrClN, with a molecular weight of approximately 262.57 g/mol. The chiral center in this compound plays a crucial role in its biological interactions.

The biological activity of (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets, including:

- Enzymes: It acts as an inhibitor of certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to significant drug-drug interactions and alter metabolic pathways in pharmacology.

- Receptors: The compound may interact with specific receptors, modulating their activity and leading to various pharmacological effects. The bromophenyl group can engage in π-π interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules.

Biological Activity

Research has demonstrated that (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride exhibits significant biological activity across several domains:

- Antimicrobial Activity: The compound has shown potential antibacterial effects against resistant strains, particularly when optimized in structure. For instance, derivatives with specific substitutions have been linked to enhanced activity against Streptococcus pneumoniae and Haemophilus influenzae .

- Anticancer Properties: Preliminary studies suggest that related pyrrolidine derivatives exhibit anticancer activity. For example, compounds derived from pyrrolidine structures have been tested against human lung adenocarcinoma models, revealing varying degrees of cytotoxicity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride | 1860947-01-8 | Different chiral configuration |

| 3-(4-Bromophenyl)pyrrolidine hydrochloride | 1171898-22-8 | Variation in substitution on the pyrrolidine ring |

| Para-Bromoamphetamine | 1006-24-8 | Contains an amine functional group |

The unique chiral configuration and the presence of the bromophenyl group in (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride contribute to its distinct pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

- Inhibition Studies: A study investigating the inhibition of cytochrome P450 enzymes revealed that (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride significantly affected the metabolism of co-administered drugs, highlighting its potential implications for drug interactions in clinical settings.

- Antibacterial Efficacy: In a comparative study on various pyrrolidine derivatives, (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride was found to exhibit superior antibacterial properties against resistant strains when optimized for specific structural features .

- Anticancer Activity: Research into related compounds indicated that modifications on the pyrrolidine ring could enhance anticancer efficacy against lung cancer cell lines, suggesting that (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride may also hold promise in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride in a laboratory setting?

- Methodological Answer : A common approach involves nucleophilic substitution of a brominated aryl precursor with a pyrrolidine intermediate, followed by hydrogenation. For example, keto nitrile intermediates may undergo hydrogenation using catalysts like palladium on carbon (Pd/C) in polar solvents (e.g., ethanol or DMF). However, challenges such as incomplete hydrogen absorption by intermediates may require alternative catalysts (e.g., Raney nickel) or elevated pressures . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended .

Q. How can researchers confirm the enantiomeric purity of (R)-2-(4-Bromophenyl)pyrrolidine hydrochloride?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) and a hexane/isopropanol mobile phase is effective. Polarimetry can also validate optical rotation (e.g., [α]D²⁵ = +X° in methanol). For absolute configuration confirmation, X-ray crystallography of a derivative (e.g., a salt with tartaric acid) is advised .

Q. What analytical techniques are suitable for characterizing the chemical structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to observe aromatic protons (δ 7.4–7.6 ppm, doublets for para-substituted bromophenyl) and pyrrolidine ring signals (δ 1.8–3.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 276.0 (C₁₁H₁₄BrN⁺).

- IR : Peaks near 2500 cm⁻¹ (N-H stretch for hydrochloride salt) and 1600 cm⁻¹ (C-Br vibration) .

Advanced Research Questions

Q. How to address low yields during the hydrogenation step of pyrrolidine ring formation?

- Methodological Answer : Low yields may arise from steric hindrance in intermediates (e.g., keto nitriles) or catalyst poisoning. Optimize by:

- Using fresh Pd/C with lower sulfur content.

- Switching to transfer hydrogenation (e.g., ammonium formate in methanol at 60°C).

- Pre-treating intermediates with activated molecular sieves to remove moisture .

Q. What strategies resolve contradictions in NMR data when observed aromatic proton splitting doesn’t match predicted patterns?

- Methodological Answer : Discrepancies may stem from dynamic effects or impurities. Solutions include:

- Variable-temperature NMR to assess conformational exchange.

- Comparative analysis with DFT-calculated chemical shifts (software: Gaussian, ORCA).

- Repeating synthesis with deuterated solvents to exclude solvent artifacts .

Q. How to optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer : Racemization often occurs under acidic or high-temperature conditions. Mitigate by:

- Conducting reactions at ≤0°C in aprotic solvents (e.g., dichloromethane).

- Using chiral auxiliaries (e.g., (R)-BINOL) to stabilize intermediates.

- Monitoring enantiomeric excess (ee) via chiral HPLC after each step .

Q. What are effective methods for separating (R) and (S) enantiomers post-synthesis?

- Methodological Answer :

- Chiral Resolution : Co-crystallize with di-p-toluoyl-D-tartaric acid in ethanol.

- Enzymatic Kinetic Resolution : Lipase-mediated acetylation in tert-butyl methyl ether (TBME) selectively modifies one enantiomer .

Safety and Handling

Q. What precautions are necessary when handling this compound due to its hygroscopic nature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.